N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone group can interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]-N’-[(Z)-(2-hydroxyphenyl)methylidene]ethanebis(thioamide)
Uniqueness
N’-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of the benzimidazole ring and the 4-methylphenyl group
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-2-4-12(5-3-11)9-19-20-16(21)13-6-7-14-15(8-13)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+ |
InChI Key |
DBABOGBMBFHFGP-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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